molecular formula C18H17NS B1674420 IFN alpha-IFNAR-IN-1 CAS No. 844882-93-5

IFN alpha-IFNAR-IN-1

Cat. No. B1674420
CAS RN: 844882-93-5
M. Wt: 279.4 g/mol
InChI Key: OHDXDNUPVVYWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and IFNAR . It inhibits MVA-induced IFN-α responses by BM-pDCs (IC50=2-8 uM) . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .


Physical And Chemical Properties Analysis

IFN alpha-IFNAR-IN-1 has a molecular formula of C18H17NS.ClH and a molecular weight of 315.86 . It is noted that the salt form (IFN alpha-IFNAR-IN-1 hydrochloride) usually boasts enhanced water solubility and stability .

Scientific Research Applications

Interaction with Type I Interferon Receptors

IFN alpha-IFNAR-IN-1 interacts with the type I interferon receptor (IFNAR), which is crucial for its functioning. The IFNAR protein undergoes tyrosine phosphorylation after treatment with IFN-alpha, highlighting its role in signal transduction by type I IFNs. This interaction involves key elements like Tyk2 kinase and the ISGF3 transcription factor, which are associated with the IFNAR protein (Abramovich et al., 1994).

Impact on Immune Cells

IFN alpha-IFNAR-IN-1 directly activates immune cells such as natural killer (NK) cells, dendritic cells, and T cells via signaling through IFNAR. This signaling is critical for the acquisition of effector functions in these cells, highlighting the immunomodulatory role of IFN alpha-IFNAR-IN-1 (Hervás-Stubbs et al., 2011).

Effects on Tumor Cells and Antiviral Response

IFN alpha-IFNAR-IN-1 has been implicated in tumor cell apoptosis and antiangiogenesis, as well as in antiviral responses. This is attributed to its ability to activate various signaling pathways and regulate a large collection of genes upon binding to IFNAR (Hervás-Stubbs et al., 2011).

Structural and Biochemical Aspects

Studies on IFN alpha-IFNAR-IN-1 have led to insights into the structure and biochemistry of the IFN-IFNAR interaction. For instance, specific mutations in IFN-alpha2 enhanced its affinity for IFNAR1, leading to biological properties similar to IFN-beta. This highlights the intricate molecular interactions within the IFN system (Jaitin et al., 2006).

Therapeutic Potential

IFN alpha-IFNAR-IN-1's interaction with IFNAR has implications for therapeutic applications, especially in cancer treatment. The antitumor activity of IFN-α, a type I IFN, is well-documented, althoughits effectiveness can be limited by tumor resistance mechanisms. Understanding these interactions and mechanisms can lead to the development of new strategies to enhance the anticancer properties of these cytokines (Caraglia et al., 2013).

Role in Viral Infections and Lung Inflammation

Research also indicates that IFN alpha-IFNAR-IN-1 plays a significant role in the regulation of inflammation in the airways, particularly in the context of viral infections like respiratory syncytial virus (RSV). It has been shown that type I IFN receptor signaling can amplify early proinflammatory cytokine production in the lung during RSV infection, suggesting its potential role in shaping the immune response in respiratory diseases (Goritzka et al., 2014).

Mechanism of Action

IFN alpha-IFNAR-IN-1 works by inhibiting the interaction between IFN-α and IFNAR . This results in the inhibition of MVA-induced IFN-α responses by BM-pDCs .

Safety and Hazards

IFN alpha-IFNAR-IN-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDXDNUPVVYWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IFN alpha-IFNAR-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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